![molecular formula C16H20N6O2S B5525328 N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide
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Description
N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide is 360.13684508 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Drug Discovery
Research involving the synthesis of novel heterocyclic compounds, including pyrazole, isoxazole, and thiadiazole derivatives, underscores the importance of these scaffolds in drug discovery. Compounds incorporating thiadiazole moieties have been synthesized and evaluated for various pharmacological activities, notably anticancer properties. The ability to synthesize diverse molecular structures enables the exploration of constrained peptidomimetics and fused nitrogenous heterocycles, which are critical in developing new therapeutic agents (Schütznerová et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from or related to the thiadiazole and pyrazole families have demonstrated significant antimicrobial and anti-inflammatory activities. The synthesis of novel derivatives and their evaluation against bacterial and fungal strains highlight the potential of these compounds in treating infections and inflammation-related conditions. The modular synthesis and the evaluation of these compounds' biological activities pave the way for developing new drugs with improved efficacy and safety profiles (Gomha et al., 2017).
Advanced Materials and Chemical Synthesis
The exploration of heterocyclic synthesis using cyclopropane dicarboxylic acid demonstrates the versatility of these compounds in creating advanced materials and chemicals. The synthesis of thiadiazoles, triazoles, and related compounds from cyclopropane dicarboxylic acid showcases the potential for developing new materials with unique properties, beneficial for various industrial applications (Sharba et al., 2005).
properties
IUPAC Name |
N-cyclopropyl-3-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-10-15(25-20-18-10)16(24)21-6-7-22-13(9-21)8-12(19-22)4-5-14(23)17-11-2-3-11/h8,11H,2-7,9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMIVUDQEZGHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)CCC(=O)NC4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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